JW-1
Description
JW-1 is a designation assigned to distinct compounds across scientific disciplines, reflecting its diverse applications. Two chemically significant forms of this compound are highlighted here:
Porphyrin this compound: A neutral amphiphilic porphyrin dye functionalized with hexaethylene glycol (HEG) substituents, synthesized for nonlinear optical imaging of live cells. Its structure enables selective interaction with cellular membranes and enhanced photostability .
Isoflavone this compound: A soybean-derived antioxidant identified as a CB1 receptor antagonist, mitigating vascular damage induced by delta-9-tetrahydrocannabinol (THC) .
This article focuses on comparing these two forms of this compound with their respective analogs, emphasizing structural, functional, and application-based differences.
Properties
Molecular Formula |
C21H16N2O5 |
|---|---|
Molecular Weight |
376.37 |
IUPAC Name |
N-Hydroxy-4-((6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)benzamide |
InChI |
InChI=1S/C21H16N2O5/c1-28-17-10-9-16-18-14(17)3-2-4-15(18)20(25)23(21(16)26)11-12-5-7-13(8-6-12)19(24)22-27/h2-10,27H,11H2,1H3,(H,22,24) |
InChI Key |
DUDRNIOSRBCEFQ-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(CN(C(C2=CC=C(OC)C3=CC=CC4=C23)=O)C4=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JW1; JW 1; JW-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Properties
Porphyrin this compound and IG-1 are structurally analogous dyes optimized for cellular imaging but differ in hydrophilic substituents:
Key Findings
- Solubility and Imaging Performance : IG-1’s twelve TEG groups improve aqueous solubility, whereas this compound’s HEG chains balance amphiphilicity for stable membrane integration .
- Photostability : Both dyes exhibit low photobleaching, but this compound’s rigid HEG structure may enhance durability in prolonged imaging .
Mechanistic and Pharmacological Profiles
Isoflavone this compound, a natural CB1 antagonist, contrasts with synthetic counterparts like rimonabant:
Key Findings
- Advantages : As a natural compound, this compound offers a safer profile compared to synthetic CB1 inhibitors, though its potency may be lower .
Notes on Other this compound Designations
- Geological this compound: A sanidine phenocryst sample used in 40Ar/39Ar dating of Middle Eocene tephra deposits, unrelated to chemical compounds .
- Trichoderma this compound : A fungal strain optimized for cellulose degradation, distinct from the compounds discussed here .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
